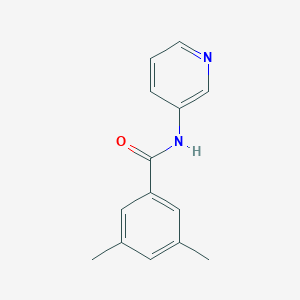
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and proteins in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one have been extensively studied. It has been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. Additionally, it has anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one in lab experiments is its high purity and yield. However, one of the limitations is its potential toxicity, which may require special handling and precautions.
Future Directions
There are several future directions for the research of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one. One direction is to further investigate its potential use as a fluorescent probe for metal ion detection. Another direction is to study its potential use as a treatment for inflammatory diseases. Additionally, researchers may explore its potential use in combination with other compounds for enhanced antimicrobial or antitumor activity.
In conclusion, 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a compound with promising potential in various scientific research applications. Its synthesis method has been reported to have a high yield and purity, and its biological effects have been extensively studied. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis method of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one involves the reaction of cyclohexanone with thiosemicarbazide in the presence of sulfuric acid. The resulting intermediate is then reacted with cyclohexyl isocyanate to yield the final product. This synthesis method has been reported to have a high yield and purity of the compound.
Scientific Research Applications
The potential applications of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one in scientific research are extensive. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one |
|---|---|
Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H17N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h6-9,11,15H,1-5H2,(H,16,19) |
InChI Key |
GMFAVOSRIOYQBU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=C3C=CC(=O)C=C3)NNC2=S |
SMILES |
C1CCC(CC1)N2C(=C3C=CC(=O)C=C3)NNC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=C3C=CC(=O)C=C3)NNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)
![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)